molecular formula C19H23ClN4O4S B2770424 N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189735-37-2

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2770424
CAS No.: 1189735-37-2
M. Wt: 438.93
InChI Key: PRZHPMACYWAEPA-UHFFFAOYSA-N
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Description

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzothiazole, isoxazole, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through the condensation of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions. The isoxazole intermediate is prepared via a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride.

The final coupling of these intermediates is achieved through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with the isoxazole derivative in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the biological target. For example, in cancer cells, it has been shown to induce apoptosis by activating the p53 pathway and altering the balance of mitochondrial proteins such as Bcl-2 and Bax . This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is unique due to its combination of benzothiazole, isoxazole, and morpholine moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a compound of interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, highlighting its potential therapeutic applications.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of 6-methoxy-1,3-benzothiazole derivatives with morpholine and oxazole moieties. The synthesis typically involves the formation of intermediates that are subsequently reacted to yield the final product. Characterization is performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.

Table 1: Summary of Synthesis Steps

StepReactantsConditionsProduct
16-Methoxy-1,3-benzothiazole + MorpholineReflux in solventIntermediate A
2Intermediate A + 3-Methyl-N-(2-bromoethyl)oxazoleMicrowave irradiationFinal Product

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating significant potential in several areas:

Antimicrobial Activity

Studies have shown that derivatives of benzothiazoles exhibit notable antimicrobial properties. The compound under investigation has been tested against various bacterial strains:

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results indicate that the compound exhibits stronger activity against Gram-negative bacteria compared to Gram-positive strains.

Anticancer Activity

The compound's anticancer potential was evaluated against several cancer cell lines, including breast (MDA-MB-231), gastric (NUGC-3), and liver (SK-Hep-1) cancer cells. The IC50 values were measured to determine cytotoxicity.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
MDA-MB-23115.4
NUGC-322.7
SK-Hep-118.9

These findings suggest that the compound has a moderate antiproliferative effect on cancer cells, warranting further investigation into its mechanism of action.

The proposed mechanism of action for this compound includes the inhibition of specific enzymes involved in cell proliferation and survival pathways. The presence of both benzothiazole and oxazole moieties suggests potential interactions with biological targets such as kinases or other regulatory proteins.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For instance, modifications in the substituents at the benzothiazole or oxazole positions significantly influenced their biological activities.

A study published in the Egyptian Journal of Chemistry highlighted how structural variations led to differing antibacterial activities among synthesized derivatives. It was noted that compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S.ClH/c1-13-11-16(27-21-13)18(24)23(6-5-22-7-9-26-10-8-22)19-20-15-4-3-14(25-2)12-17(15)28-19;/h3-4,11-12H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHPMACYWAEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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